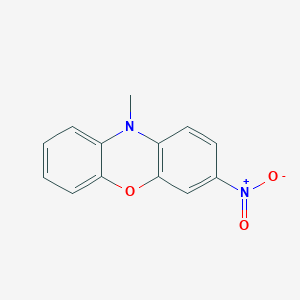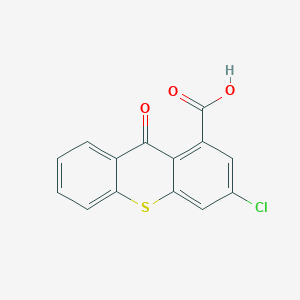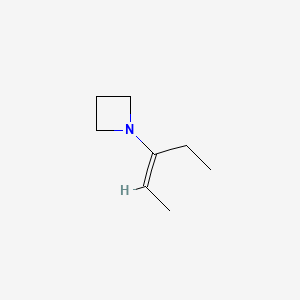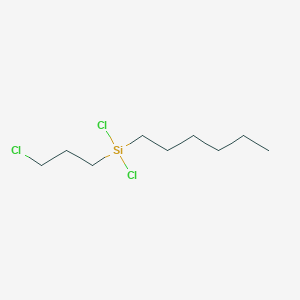
Propanal, 2-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 2-(phenylseleno)-: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a phenylseleno group attached to the second carbon of the propanal molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanal, 2-(phenylseleno)- typically involves the reaction of phenylselenol with propanal under controlled conditions. One common method includes the use of phenylselenol and acetone in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out at low temperatures, usually around 0°C, and then gradually warmed to room temperature .
Industrial Production Methods: While specific industrial production methods for Propanal, 2-(phenylseleno)- are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and stability.
Analyse Des Réactions Chimiques
Types of Reactions: Propanal, 2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides.
Reduction: It can be reduced to form selenoethers.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Selenoxides
Reduction: Selenoethers
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Propanal, 2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes involving selenium-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in antioxidant mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Propanal, 2-(phenylseleno)- involves its interaction with various molecular targets. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Propionaldehyde (Propanal): A simple aldehyde with similar structural features but lacks the phenylseleno group.
Acetaldehyde: Another aldehyde with a simpler structure.
Benzaldehyde: Contains a phenyl group but lacks the seleno functionality.
Uniqueness: Propanal, 2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
84782-51-4 |
|---|---|
Formule moléculaire |
C9H10OSe |
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
2-phenylselanylpropanal |
InChI |
InChI=1S/C9H10OSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
XNCJRVWXDRHXFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14425543.png)






![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)

